molecular formula C18H14O2 B3335167 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one CAS No. 10568-28-2

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one

Cat. No.: B3335167
CAS No.: 10568-28-2
M. Wt: 262.3 g/mol
InChI Key: MOXSMBHPLBWSLM-UHFFFAOYSA-N
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Description

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring, with a phenyl group attached to the naphthalene structure. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One notable method is the palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach to synthesizing this compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.

Scientific Research Applications

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one stands out due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This unique feature may provide advantages in certain applications, such as increased binding affinity in biological systems or enhanced electronic properties in materials science.

Properties

IUPAC Name

4-phenyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSMBHPLBWSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293735
Record name 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10568-28-2
Record name NSC91810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-PHENYL-3A,4-DIHYDRO-3H-NAPHTHO(2,3-C)FURAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
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9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
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9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
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9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
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9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Reactant of Route 6
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one

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